N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
N-(4-Methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a sulfone-containing oxathiine derivative characterized by a 4-methoxybenzyl substituent. Its molecular framework includes a pyridinyl group, a phenyl ring, and a 5,6-dihydro-1,4-oxathiine core modified with a sulfone moiety.
Properties
Molecular Formula |
C24H22N2O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C24H22N2O5S/c1-30-20-12-10-18(11-13-20)17-26(21-9-5-6-14-25-21)24(27)22-23(19-7-3-2-4-8-19)32(28,29)16-15-31-22/h2-14H,15-17H2,1H3 |
InChI Key |
NBTFGTPFNFZOKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzyl chloride, 2-aminopyridine, and phenylacetic acid. The synthetic route may involve the following steps:
Formation of the oxathiine ring: This can be achieved through the cyclization of a suitable precursor, such as a thioether, under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the oxathiine intermediate with an appropriate amine, such as 2-aminopyridine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Oxidation to form the dioxide: The final step involves the oxidation of the sulfur atom in the oxathiine ring to form the dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can target the carboxamide group or the oxathiine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound can be investigated for its therapeutic potential in treating various diseases. Its interactions with biological targets can provide insights into its mechanism of action.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The target compound shares a common scaffold with two analogs:
- N-(3-Fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (3-fluoro analog)
- N-(3-Chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (3-chloro analog)
Key structural differences lie in the substituent on the benzyl group:
- 4-Methoxy (target) : Electron-donating group (OCH₃) at the para position.
- 3-Fluoro (analog) : Electron-withdrawing group (F) at the meta position.
- 3-Chloro (analog) : Electron-withdrawing group (Cl) at the meta position.
Physicochemical Properties
The 3-chloro analog (CAS: 1179429-02-7) provides the most detailed physicochemical
Note: Data for the target and 3-fluoro analogs are extrapolated based on structural trends or absent in the provided evidence.
- Molecular Weight : The 4-methoxy derivative is heavier due to the methoxy group’s oxygen and additional hydrogen atoms.
- Acidity (pKa) : The 3-chloro analog’s pKa (~3.36) suggests moderate acidity, likely influenced by the electron-withdrawing Cl. The 4-methoxy group may reduce acidity compared to halogenated analogs due to its electron-donating nature.
- Density and Boiling Point : Halogen substituents (Cl, F) increase molecular polarity and density compared to methoxy, but experimental data are needed for validation.
Biological Activity
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound belonging to the oxathiine class, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Oxathiine ring : A five-membered heterocyclic compound containing sulfur and oxygen.
- Substituents : The presence of methoxybenzyl and pyridinyl groups enhances its biological interactions.
Anticancer Activity
Research indicates that compounds containing the oxathiine structure exhibit significant anticancer properties. The mechanisms of action include:
- Inhibition of cell proliferation : Studies have shown that derivatives can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. For instance, related oxathiine derivatives have demonstrated IC50 values comparable to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
Oxathiine derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The biological activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells.
Study on Anticancer Activity
A study conducted by Alam et al. synthesized various oxathiine derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cells. One derivative showed significant inhibition with an IC50 value of 1.63 µM against HepG2 cells, indicating strong potential as an anticancer agent .
Study on Antibacterial Activity
In another study focused on antimicrobial properties, Chortani et al. evaluated the antibacterial effects of new oxathiine compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had low MIC values, showcasing their effectiveness in combating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
